molecular formula C10H13NO3S B6693403 3-(2-Thiophen-2-ylpropanoylamino)propanoic acid

3-(2-Thiophen-2-ylpropanoylamino)propanoic acid

Cat. No.: B6693403
M. Wt: 227.28 g/mol
InChI Key: WVTBRVGOFLRFJM-UHFFFAOYSA-N
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Description

3-(2-Thiophen-2-ylpropanoylamino)propanoic acid is an organic compound that features a thiophene ring, a propanoic acid moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thiophen-2-ylpropanoylamino)propanoic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 2-thiophen-2-ylpropanoic acid and a suitable amine under amide coupling conditions. Common reagents for this step include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and coupling agents like HOBt (1-hydroxybenzotriazole).

    Hydrolysis: The intermediate product is then hydrolyzed to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thiophen-2-ylpropanoylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide linkage can be reduced to form amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) can be used.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-(2-Thiophen-2-ylpropanoylamino)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Thiophen-2-ylpropanoylamino)propanoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The amide linkage and propanoic acid moiety can also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-(thiophen-2-yl)propanoic acid: Similar structure but with an amino group instead of an amide linkage.

    2-(thiophen-2-yl)propanoic acid: Lacks the amide linkage, making it less complex.

Uniqueness

3-(2-Thiophen-2-ylpropanoylamino)propanoic acid is unique due to its combination of a thiophene ring, an amide linkage, and a propanoic acid moiety. This combination imparts specific chemical and biological properties that are not present in simpler analogs.

Properties

IUPAC Name

3-(2-thiophen-2-ylpropanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-7(8-3-2-6-15-8)10(14)11-5-4-9(12)13/h2-3,6-7H,4-5H2,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTBRVGOFLRFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)C(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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